molecular formula C7H7BCl2O2 B2451356 2,3-Dichloro-5-methylphenylboronic acid CAS No. 2377606-78-3

2,3-Dichloro-5-methylphenylboronic acid

Cat. No.: B2451356
CAS No.: 2377606-78-3
M. Wt: 204.84
InChI Key: VPEXOJFCSLTVIF-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O2 and a molecular weight of 204.85 . It is also known as 3,5-Dichloro-2-methylphenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with two chlorine atoms, one methyl group, and a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Scientific Research Applications

Molecular Structure Analysis

2,3-Dichloro-5-methylphenylboronic acid, through its derivatives and similar compounds, is involved in intricate molecular structure analyses. For instance, studies on compounds like 2,3-Dichloro-3',4'-dihydroxybiphenyl have revealed complex intramolecular interactions and stacking distances, aiding in the understanding of molecular geometries and bonding behaviors (Dhakal, Parkin, & Lehmler, 2019).

Catalytic Applications

This compound and its analogs have found utility in catalytic processes. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst in the synthesis of complex organic molecules, showcasing the versatility of this compound-related catalysts in organic synthesis (Moosavi-Zare et al., 2013).

Synthesis of Derivatives and Pharmaceuticals

The compound is pivotal in the synthesis of various derivatives through reactions like the Suzuki cross-coupling reaction. This method is instrumental in creating a wide array of substances, including those with potential pharmacological activities, highlighting its role in medicinal chemistry and drug discovery (Ikram et al., 2015).

In-depth Chemical Process Reviews

Reviews on the synthesis of specific derivatives of this compound, such as 2,3-Dichloro-5-trifluoromethyl pyridine, offer valuable insights into various synthetic routes and their efficiencies. This information is crucial for optimizing production processes in the chemical industry (Lu Xin-xin, 2006).

Safety and Hazards

The safety data sheet for 2,3-Dichloro-5-methylphenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-5-methylphenylboronic acid (BS-33777) is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

BS-33777 interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway affected by BS-33777 is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as an organoboron reagent .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the reaction conditions and the nature of the other reactants involved .

Result of Action

The result of BS-33777’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the formation of complex organic molecules .

Action Environment

The action of BS-33777 is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and functional group tolerant, which contributes to the success of the reaction . The compound is also generally environmentally benign .

Properties

IUPAC Name

(2,3-dichloro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEXOJFCSLTVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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